N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a methoxy group, a benzofuran ring, a thiazole ring, and a furan ring . These groups are known to exhibit various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Activity
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl derivatives, highlights the potential of similar furan-2-carboxamide structures in producing anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity. Although not the exact compound , the study's focus on furan-2-carboxamide-bearing thiazoles and their good antimicrobial activity against a range of microorganisms underscores the potential of such compounds in pharmacological and medical applications, possibly including N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide (Çakmak et al., 2022).
Antiprotozoal Agents
- Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, including compounds synthesized from furan-2-carboxamide structures, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This indicates the potential of furan-2-carboxamide derivatives in developing treatments for protozoal infections (Ismail et al., 2004).
Leukotriene Inhibitory Activity
- A study by Kuramoto et al. (2008) on the preparation of leukotriene B(4) inhibitory active benzo[b]furan derivatives, including 2- and 3-(2-aminothiazol-4-yl)benzo[b]furans, revealed strong inhibition of calcium mobilization and growth inhibitory activity in cancer cell lines. This research suggests the potential of furan-2-carboxamide derivatives in targeting leukotriene pathways and their application in cancer therapy (Kuramoto et al., 2008).
Mechanism of Action
Target of Action
The compound N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, also known as N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to act on various targets or receptors in the body .
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to exhibit anti-hepatitis C virus activity .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Furan derivatives, which are part of the compound’s structure, are known to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Benzofuran derivatives are known to have strong biological activities . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting they may induce apoptosis or inhibit proliferation in cancer cells .
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-21-11-4-5-13-10(7-11)8-15(23-13)12-9-24-17(18-12)19-16(20)14-3-2-6-22-14/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDMWQCFJXBYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.